Morphine 6-sulfate

Description

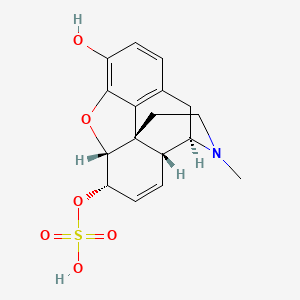

Morphine 6-sulfate is a sulfated metabolite of morphine, a classic opioid analgesic. Sulfation at the 6-position enhances its binding affinity to the mu-opioid receptor (MOR), distinguishing it from other metabolites like morphine-3-sulfate and morphine-6-glucuronide. Unlike glucuronidation, sulfation modifies the molecule’s pharmacokinetic (PK) and pharmacodynamic (PD) properties, influencing its potency, duration of action, and side effect profile .

Properties

CAS No. |

23095-84-3 |

|---|---|

Molecular Formula |

C17H19NO6S |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] hydrogen sulfate |

InChI |

InChI=1S/C17H19NO6S/c1-18-7-6-17-10-3-5-13(24-25(20,21)22)16(17)23-15-12(19)4-2-9(14(15)17)8-11(10)18/h2-5,10-11,13,16,19H,6-8H2,1H3,(H,20,21,22)/t10-,11+,13-,16-,17-/m0/s1 |

InChI Key |

FSUXDJDFTDDUJZ-KBQPJGBKSA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OS(=O)(=O)O |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)OS(=O)(=O)O |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OS(=O)(=O)O |

Other CAS No. |

23095-84-3 |

Origin of Product |

United States |

Chemical Reactions Analysis

Metabolic Formation and Sulfation Pathways

M6S is produced via hepatic sulfation of morphine, catalyzed by sulfotransferase enzymes. Human liver cytosol studies demonstrate:

-

Equal formation rates for morphine-3-sulfate (M3S) and M6S (~0.5 nmol/min/mg protein) in vitro .

-

Plasma ratios : The M3S/M3G (morphine-3-glucuronide) ratio is 30× higher in newborns than adults, highlighting sulfation's developmental importance .

Despite in vitro production, M6S remains undetectable in most adult human plasma and urine samples due to rapid renal clearance and low synthesis rates .

Analytical Detection and Quantification

A validated LC-MS/MS method identifies M6S with high specificity :

Table 1: LC-MS/MS Parameters for M6S Detection

| Parameter | Value |

|---|---|

| Precursor ion (m/z) | 366.16 |

| Product ion (m/z) | 286.19 |

| Retention time (min) | 2.46 |

| Collision energy (eV) | 24 |

Validation metrics :

-

Linear range : 14–14,000 nmol/L (R² > 0.99)

-

LLOQ : 14 nmol/L (CV: 3.6–6.8%)

Pharmacological Activity and Receptor Interactions

M6S exhibits mixed μ-/δ-opioid receptor (MOR/DOR) agonism, distinct from morphine:

Table 2: Receptor Affinity and Analgesic Potency

| Property | M6S | Morphine |

|---|---|---|

| μ-receptor affinity | Reduced | High |

| δ-receptor affinity | Enhanced | Low |

| Analgesic potency (rats) | 30× higher (HPT test) | Baseline |

-

Mechanism : δ-receptor antagonism reduces M6S’s antinociceptive effects by 55–94% in thermal pain tests .

-

Tolerance profile : M6S induces slower tolerance development compared to morphine .

Structural Modifications and Synthetic Analogues

Chemical derivatization of M6S explores structure-activity relationships:

-

3-O-Esterification : Increases lipophilicity, enhancing blood-brain barrier penetration but reducing δ-receptor binding .

-

N-Methylmorphinium betaine : Polar derivative with diminished analgesic efficacy, underscoring the 3-hydroxy group’s role .

Table 3: Key Synthetic Derivatives

| Derivative | Modification | Effect on Activity |

|---|---|---|

| 3-O-Acetyl-M6S | Esterification | ↑ Lipophilicity, ↓ δ-binding |

| N-Methyl-M6S betaine | Quaternary ammonium | ↓ Analgesic potency |

Comparative Pharmacokinetics and Clinical Relevance

-

Plasma concentrations : Negligible in adults after morphine/heroin administration (<14 nmol/L) .

-

Developmental role : Detectable in newborns, suggesting transient metabolic significance .

M6S’s potent δ-receptor activity and unique tolerance profile position it as a candidate for chronic pain management, though its low bioavailability limits clinical utility . This metabolite exemplifies how minor structural changes (e.g., sulfation at C6) profoundly alter opioid pharmacology.

Scientific Research Applications

Morphine 6-sulfate has various scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity and properties of morphinan derivatives.

Biology: Investigated for its potential effects on biological systems, including its interaction with receptors and enzymes.

Medicine: Explored for its potential therapeutic effects, particularly in the context of pain management and addiction treatment.

Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of Morphine 6-sulfate involves its interaction with specific molecular targets, such as opioid receptors. These interactions can modulate the activity of these receptors, leading to various physiological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Morphine and Its Primary Metabolites

Notes:

- Morphine-6-sulfate exhibits nanomolar MOR affinity, comparable to morphine-6-glucuronide, but its in vivo potency remains less well-characterized. Preclinical studies suggest it may have prolonged action due to reduced renal clearance compared to glucuronides .

- Morphine-3-sulfate, a weak MOR ligand (micromolar Ki), lacks analgesic efficacy and may contribute to neuroexcitatory side effects .

Sulfated vs. Glucuronidated Metabolites

- Receptor Activation : Both morphine-6-sulfate and morphine-6-glucuronide activate Gi-protein signaling, but differences in beta-arrestin recruitment may influence side effects (e.g., respiratory depression, tolerance) .

- PK Profiles: Morphine-6-glucuronide accumulates in renal impairment, increasing toxicity risk .

Comparison with Pharmacologically Related Opioids

Codeine and Tramadol

Key Findings :

Q & A

Q. How should researchers structure a manuscript to address both M6G’s pharmacokinetics and pharmacodynamics without redundancy?

Q. What criteria determine whether a study on M6G requires supplemental literature searches for related compounds (e.g., morphine-3-glucuronide)?

- Methodological Answer : If M6G data are sparse, apply the Agency for Toxic Substances and Disease Registry (ATSDR) framework: perform targeted searches on glucuronide metabolites and cross-reference with opioid receptor kinetics. Document search strings (e.g., "morphine-6-glucuronide AND pharmacokinetics NOT review") .

Data Presentation and Ethics

Q. How can large datasets from M6G metabolite profiling be presented concisely in publications?

- Methodological Answer : Raw data (e.g., LC-MS/MS chromatograms) belong in supplementary materials. Summarize key parameters (AUC, Cmax, t1/2) in tables with 95% confidence intervals. Use line graphs for time-concentration profiles, highlighting interindividual variability .

Q. What ethical considerations are unique to studies involving M6G in vulnerable populations (e.g., renal impairment patients)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.